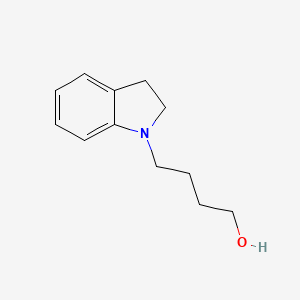![molecular formula C10H6ClF3N2O2S B1418606 1-[3-(Trifluormethyl)phenyl]-1H-pyrazol-4-sulfonylchlorid CAS No. 1156915-96-6](/img/structure/B1418606.png)
1-[3-(Trifluormethyl)phenyl]-1H-pyrazol-4-sulfonylchlorid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which are structurally similar to the compound , has been extensively studied . A set of 1-methyl-3-(trifluoromethyl)-1H-pyrazoles containing functional groups such as aldehyde, acid, boron pinacolate, lithium sulfinate, and sulfonyl chloride was synthesized based on lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole in a flow reactor .Molecular Structure Analysis
The molecular structure of “1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonyl chloride” is not explicitly mentioned in the search results .Chemical Reactions Analysis
Trifluoromethylpyridines, which share a similar trifluoromethyl group with the compound , have been used in the synthesis of various agrochemical and pharmaceutical ingredients . The trifluoromethyl group is thought to contribute to the unique physicochemical properties of these compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of “1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonyl chloride” are not explicitly mentioned in the search results .Wissenschaftliche Forschungsanwendungen
Rolle in der Arzneimittelentwicklung
Die Trifluormethylgruppe, die in der Verbindung vorhanden ist, ist ein häufiges Merkmal in vielen von der FDA zugelassenen Arzneimitteln . Diese Gruppe trägt zu den pharmakologischen Aktivitäten dieser Arzneimittel bei. Daher könnte „1-[3-(Trifluormethyl)phenyl]-1H-pyrazol-4-sulfonylchlorid“ potenziell bei der Entwicklung neuer Arzneimittel eingesetzt werden.
Synthese von Pyrazolderivaten
Pyrazolderivate, die vielfältige biologische Aktivitäten aufweisen, sind in der wissenschaftlichen Forschung von großem Interesse . Die fragliche Verbindung, selbst ein Pyrazolderivat, könnte als Ausgangsmaterial oder Zwischenprodukt bei der Synthese anderer Pyrazolderivate verwendet werden.
Einsatz in der Photoredoxkatalyse
Trifluormethylgruppen spielen eine Schlüsselrolle bei der photoredoxkatalysierten Difunktionalisierung von Alkenen . Da „this compound“ eine Trifluormethylgruppe enthält, könnte es potenziell in der Photoredoxkatalyse eingesetzt werden.
Potenzielle insektizide Eigenschaften
Trifluormethylpyridinderivate haben sich als überlegen in Bezug auf die Schädlingsbekämpfung gegenüber herkömmlichen Phenyl-haltigen Insektiziden erwiesen . Obwohl „this compound“ kein Pyridinderivat ist, könnte das Vorhandensein der Trifluormethylgruppe auf potenzielle insektizide Eigenschaften hindeuten.
Einsatz in der organischen Synthese
Die Verbindung könnte in der organischen Synthese eingesetzt werden, insbesondere bei Reaktionen, die die Bildung von Kohlenstoff-Fluor-Bindungen beinhalten. Die Trifluormethylgruppe ist oft ein wichtiger Bestandteil bei solchen Reaktionen .
Potenzielle antimikrobielle Eigenschaften
Angesichts der bekannten antimikrobiellen Eigenschaften vieler Pyrazolderivate , könnte „this compound“ potenziell ähnliche Eigenschaften aufweisen.
Wirkmechanismus
Target of Action
Compounds with a trifluoromethyl group have been found to play an increasingly important role in pharmaceuticals, agrochemicals, and materials . They are often involved in radical trifluoromethylation of carbon-centered radical intermediates .
Mode of Action
The trifluoromethyl group in similar compounds has been associated with radical trifluoromethylation . This process involves the addition of a trifluoromethyl group to carbon-centered radical intermediates . The trifluoromethyl group is known to enhance the effect of medicine in terms of chemical and metabolic stability, lipophilicity, and binding selectivity .
Biochemical Pathways
The trifluoromethyl group is known to be involved in various biochemical processes, including the trifluoromethylation of carbon-centered radical intermediates .
Pharmacokinetics
The trifluoromethyl group in similar compounds is known to enhance the chemical and metabolic stability of the compounds, which could potentially impact their bioavailability .
Result of Action
The trifluoromethyl group in similar compounds has been associated with enhanced chemical and metabolic stability, lipophilicity, and binding selectivity .
Action Environment
It is known that the stability of similar compounds can be influenced by factors such as temperature and light .
Biochemische Analyse
Biochemical Properties
1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonyl chloride plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress pathways, such as acetylcholinesterase, which hydrolyzes acetylcholine in the cholinergic nervous system . This interaction can lead to significant changes in enzyme activity, affecting normal nerve impulse transmission.
Cellular Effects
The effects of 1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonyl chloride on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the production of reactive oxygen species (ROS) and other free radicals, which play a role in cellular damage and oxidative stress . These effects can lead to changes in cell viability, proliferation, and apoptosis.
Molecular Mechanism
At the molecular level, 1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonyl chloride exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it can inhibit acetylcholinesterase, resulting in the accumulation of acetylcholine and subsequent disruption of normal nerve function . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonyl chloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonyl chloride vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it can induce toxic or adverse effects, including oxidative stress, cellular damage, and impaired organ function . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonyl chloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it can influence the activity of enzymes involved in the detoxification of reactive oxygen species, thereby affecting the overall metabolic balance within cells . These interactions can lead to changes in the levels of key metabolites and impact cellular homeostasis.
Transport and Distribution
The transport and distribution of 1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonyl chloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can influence its activity and effectiveness, as well as its potential toxicity.
Subcellular Localization
1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonyl chloride exhibits specific subcellular localization, which affects its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and the subsequent modulation of cellular processes.
Eigenschaften
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]pyrazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3N2O2S/c11-19(17,18)9-5-15-16(6-9)8-3-1-2-7(4-8)10(12,13)14/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDIOBBKJKXXCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=C(C=N2)S(=O)(=O)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3,4-Dihydro-1(2H)-quinolinylmethyl]-4-fluoroaniline](/img/structure/B1418523.png)
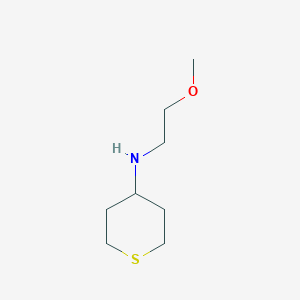
![3-[4-(2-Chloro-6-fluorobenzyl)piperazin-1-yl]propanoic acid](/img/structure/B1418525.png)
![methyl 2-[2-(2,4-dichlorophenyl)-N-methylacetamido]acetate](/img/structure/B1418527.png)
![1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B1418530.png)
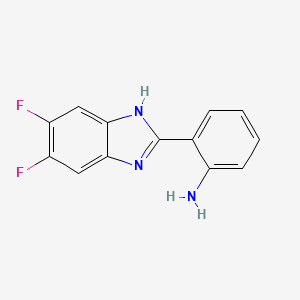
amine](/img/structure/B1418534.png)
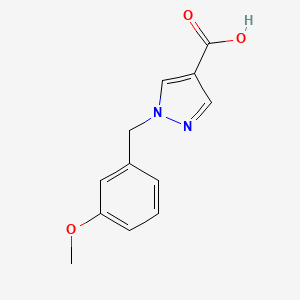
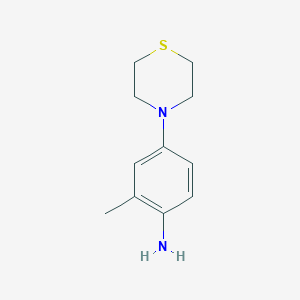
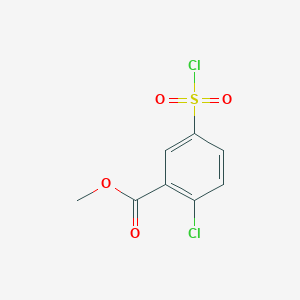
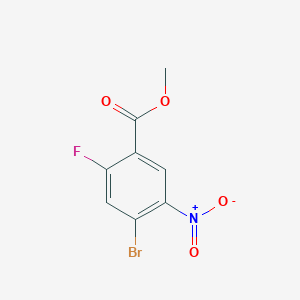
![2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]furan-3-carboxylic acid](/img/structure/B1418543.png)
amine](/img/structure/B1418545.png)
